![molecular formula C12H15NO3 B1486549 (2E)-3-(furan-2-yl)-1-(4-hydroxypiperidin-1-yl)prop-2-en-1-one CAS No. 1158132-60-5](/img/structure/B1486549.png)
(2E)-3-(furan-2-yl)-1-(4-hydroxypiperidin-1-yl)prop-2-en-1-one
Overview
Description
(2E)-3-(Furan-2-yl)-1-(4-hydroxypiperidin-1-yl)prop-2-en-1-one, also known as 2E-FHP, is an organic compound that has been studied for its potential applications in medicine and biochemistry. It is a small molecule that has been found to have a variety of biological effects, including anti-inflammatory and anti-cancer activities.
Scientific Research Applications
Photophysical Properties in Solvent Polarity
The absorption and fluorescence characteristics of similar chalcone derivatives, including (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one (FNPO), have been studied in different solvents. This research highlights the solvatochromic effects on absorption and fluorescence spectra, showing shifts from non-polar to polar solvents due to intramolecular charge transfer interactions. These findings indicate a significant difference in dipole moments between ground and excited states, suggesting potential applications in photophysical studies and material sciences (Kumari, Varghese, George, & Sudhakar, 2017).
Antibacterial Activity of Pyrazole Derivatives
A novel series of 1-[5-(furan-2-yl)-4,5-dihydro-3-(4-morpholinophenyl)pyrazol-1-yl]ethanone, synthesized from 3-(furan-2-yl)-1-(4-morpholinophenyl)prop-2-ene-1-one, demonstrated significant antibacterial activity. Molecular docking studies suggest these compounds as potential antimicrobial agents, particularly against Staphylococcus aureus and Escherichia coli (Khumar, Ezhilarasi, & Prabha, 2018).
Crystal Structure Analysis
The crystal structure of (E)-3-(furan-2-yl)-1-(4-methoxyphenyl)prop-2-en-1-one has been studied, providing insights into the molecular arrangement and interactions such as C—H⋯π and π–π interactions. This research contributes to the understanding of molecular conformations and interactions, useful in materials science and molecular design (Kapoor, Gupta, Kant, Pandya, Lade, & Joshi, 2011).
Antimicrobial Susceptibility of Novel Compounds
A study on novel furan derivatives showed antimicrobial susceptibility against various bacterial strains. This research indicates the potential of these compounds in developing new antimicrobial agents (Rani, Yusuf, & Khan, 2012).
Antioxidant Potential of Chalcone Derivatives
(E)-3-(3-(5-chlorothiophen-2-yl)-1-(furan-2-carbonyl)-2,3-dihydro-1H-pyrazol-4-yl)-1-(substituted)prop-2-en-1-one derivatives were synthesized and exhibited potential as antioxidants. Their molecular docking, ADMET, QSAR, and bioactivity studies highlight their potential in medicinal chemistry (Prabakaran, Manivarman, & Bharanidharan, 2021).
properties
IUPAC Name |
(E)-3-(furan-2-yl)-1-(4-hydroxypiperidin-1-yl)prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c14-10-5-7-13(8-6-10)12(15)4-3-11-2-1-9-16-11/h1-4,9-10,14H,5-8H2/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBXBMITSCZZDE-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C(=O)C=CC2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O)C(=O)/C=C/C2=CC=CO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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